molecular formula C34H46ClN5O4 B1193343 N-hydroxypropyl-N'-(azide-PEG3)-Cy3

N-hydroxypropyl-N'-(azide-PEG3)-Cy3

Cat. No.: B1193343
M. Wt: 624.22
InChI Key: FWMOZTAIWMVLDC-LNDYIZMVSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Synthesis and Drug Delivery Applications

A novel azide-containing monomer, N-(3-azidopropyl)methacrylamide (AzMA), was synthesized and copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) using reversible addition fragmentation transfer (RAFT) polymerization. This approach produced well-defined copolymers for drug delivery applications, with efficient conjugation of functional groups like phosphocholine and poly(ethylene glycol) (PEG) (Ebbesen et al., 2013).

Biodegradable Nanoparticles for Lipophilic Therapeutics

Poly(HPMA) has been utilized to stabilize nanoparticles suitable for delivering lipophilic therapeutics. A novel class of amphiphilic block copolymers, with poly(HPMA) backbones and short oligo(e-caprolactone) side chains, was produced. These nanoparticles are designed to degrade into water-soluble poly(HPMA) chains with a molecular weight below the threshold for renal excretion (Sponchioni et al., 2017).

Nanotherapeutics Development

Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics have been developed, focusing on polymer-drug conjugates, self-assembled nanoparticles, and other PHPMA-based nanostructures. PHPMA's ability to functionalize through side-chain hydroxyl groups allows incorporation of drugs, imaging agents, and targeting ligands (Tucker & Sumerlin, 2014).

Hydrophilic Polymer Alternatives for Nanomedicine

Exploring alternatives to PEG in nanomedicines, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) was identified as a substitute with water solubility and minimal toxicity. Research also introduced polycarbonate-based PHPMA analogs, which are highly water-soluble and readily functionalizable, making them suitable for biomedical applications (Cho et al., 2015).

Polymer-Drug Conjugation Strategies

Polymer conjugation is a widely used technique to improve therapeutic properties of various biomolecules. N-(2-hydroxypropyl)methacrylamide copolymer (HPMA) is one of the polymers investigated for conjugation, demonstrating benefits such as prolonged half-life, higher stability, and lower immunogenicity (Pasut & Veronese, 2007).

Properties

Molecular Formula

C34H46ClN5O4

Molecular Weight

624.22

IUPAC Name

3-[2-[(E,3E)-3-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride

InChI

InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/q+1;/p-1

InChI Key

FWMOZTAIWMVLDC-LNDYIZMVSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCCO)C.[Cl-]

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-hydroxypropyl-N'-(azide-PEG3)-Cy3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.